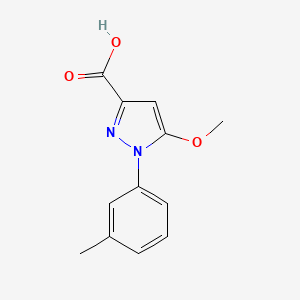

5-Methoxy-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

5-methoxy-1-(3-methylphenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C12H12N2O3/c1-8-4-3-5-9(6-8)14-11(17-2)7-10(13-14)12(15)16/h3-7H,1-2H3,(H,15,16) |

InChI Key |

RGWIOYCXEREJSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=CC(=N2)C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Precursor Design and Reaction Mechanism

A β-keto ester such as ethyl 4-methoxy-3-(m-tolyl)-3-oxopropanoate can react with m-tolylhydrazine under acidic or basic conditions to form the pyrazole core. The reaction proceeds via enolization of the β-keto ester, followed by nucleophilic attack by the hydrazine’s amino group, cyclization, and subsequent aromatization. The carboxylic acid group is introduced by hydrolyzing the ester post-cyclization using aqueous NaOH or HCl.

Key Optimization Parameters:

Challenges:

-

Limited commercial availability of m-tolylhydrazine necessitates multi-step synthesis.

-

Competing regioisomers may form if the β-keto ester lacks symmetry.

Copper-Catalyzed Relay Oxidation Strategy

A copper-catalyzed method, adapted from Tang et al., offers a transition-metal-mediated route to pyrazoles. This approach utilizes oxime acetates, amines, and paraformaldehyde in a one-pot reaction.

Reaction Protocol and Adaptations

-

Oxime Acetate Preparation : Reacting m-tolylacetone with hydroxylamine and acetyl chloride yields the corresponding oxime acetate.

-

Copper Catalysis : Combining the oxime acetate with methylamine (to introduce the methoxy group via subsequent oxidation) and paraformaldehyde in DMSO at 120°C under air forms the pyrazole skeleton.

-

Carboxylic Acid Introduction : The methyl group at position 3 is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

Advantages:

Limitations:

-

Oxidation of methyl to carboxylic acid requires stringent conditions, risking over-oxidation.

Hydrolysis of Ester Precursors

This two-step method, inspired by patented fungicide synthesis, involves synthesizing an ester precursor followed by hydrolysis.

Ester Synthesis via Claisen Condensation

Ethyl 4,4-difluoro-3-oxobutanoate undergoes Claisen condensation with triethyl orthoformate in acetic anhydride to form an α,β-unsaturated ester. Introducing methoxy and m-tolyl groups requires modifying the diketone precursor.

Regioselective Ring-Closing and Hydrolysis

The ester intermediate reacts with m-tolylhydrazine in a biphasic system (toluene/water) with K₂CO₃ to form the pyrazole ring. Hydrolysis with aqueous NaOH yields the carboxylic acid.

Performance Data:

| Step | Yield (%) | Purity (%) | Regioisomer Ratio |

|---|---|---|---|

| Claisen Condensation | 75–80 | 95 | 99:1 |

| Ring-Closing | 83.8 | 99.9 | 99.95:0.05 |

| Hydrolysis | 90–95 | 99 | – |

Functional Group Interconversion from Nitriles

A less conventional route involves synthesizing a 3-cyano pyrazole followed by nitrile hydrolysis.

Synthesis of 3-Cyano Intermediate

A Pd-catalyzed cyanation of 5-methoxy-1-(m-tolyl)-1H-pyrazole-3-bromide introduces the cyano group.

Acidic Hydrolysis

Heating the nitrile with concentrated HCl (6 M) at reflux for 12 hours converts the cyano group to a carboxylic acid.

Considerations:

-

Cyanide intermediates are toxic, requiring careful handling.

-

Hydrolysis conditions may degrade acid-sensitive methoxy groups.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Cyclocondensation | 60–70 | 90–95 | Moderate | High | Moderate |

| Copper Catalysis | 50–65 | 85–90 | High | Low | High |

| Ester Hydrolysis | 75–90 | 98–99.9 | Excellent | High | High |

| Nitrile Hydrolysis | 40–55 | 80–85 | Low | Moderate | Low |

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group undergoes classical nucleophilic acyl substitution reactions:

a. Esterification

Reaction with alcohols in acidic or catalytic conditions forms esters. For example, treatment with methanol and H₂SO₄ yields the methyl ester derivative. This reaction is critical for modifying solubility and bioactivity in pharmaceutical applications.

b. Amide Formation

Condensation with amines (e.g., ethylamine) via carbodiimide-mediated coupling produces amides. Such derivatives are explored for enhanced metabolic stability in drug design .

Electrophilic Aromatic Substitution

The pyrazole ring participates in electrophilic substitutions, influenced by the electron-donating methoxy group:

The methoxy group at position 5 directs electrophiles to the 4-position of the pyrazole ring due to its +M effect .

Decarboxylation and Ring Modification

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation:

-

Heating at 150–200°C in quinoline removes CO₂, yielding 5-methoxy-1-(m-tolyl)-1H-pyrazole. This pathway is utilized to simplify the structure for further functionalization.

-

Reaction with Pb(OAc)₄ induces oxidative decarboxylation, forming a pyrazole-alkene hybrid .

Coordination Chemistry

The compound acts as a ligand in metal complexes via:

-

Carboxylate coordination : Binds to transition metals (e.g., Cu²⁺, Zn²⁺) through the deprotonated carboxylate group.

-

Pyrazole nitrogen participation : The N-2 atom coordinates with metals, forming stable chelates studied for catalytic applications .

Biological Activity-Driven Reactions

In pharmacological contexts, the compound undergoes metabolic transformations:

-

Hydroxylation : Cytochrome P450 enzymes oxidize the m-tolyl methyl group to a hydroxymethyl derivative .

-

Conjugation : Glucuronidation at the carboxylic acid group enhances water solubility for renal excretion .

Comparative Reactivity of Analogous Pyrazole Derivatives

| Compound | Key Reaction | Reactivity Difference |

|---|---|---|

| 5-Methyl-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid | Esterification slower due to lack of methoxy EWG | Lower electrophilic substitution yields |

| 5-Ethoxy-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid | Enhanced lipophilicity improves esterification kinetics | Higher membrane permeability |

Mechanistic Insights

-

Steric Effects : The m-tolyl group at N-1 creates steric hindrance, reducing reaction rates at the adjacent positions .

-

Electronic Effects : The methoxy group increases electron density at C-4, favoring electrophilic attacks at this position .

This compound’s reactivity profile underscores its utility as a versatile intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits potential anti-inflammatory and analgesic activities. Preliminary studies suggest that it may serve as a lead compound for developing new therapeutic agents targeting inflammation-related conditions. The structural similarity to other bioactive compounds may enhance its pharmacological effects, although specific mechanisms remain to be elucidated.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of pyrazole derivatives on various cancer cell lines. For instance, compounds structurally related to 5-methoxy-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid have shown promising results against triple-negative breast cancer cells (MDA-MB-468). The compound exhibited dose-dependent cytotoxicity and induced apoptosis through reactive oxygen species (ROS) generation and caspase activation .

Agrochemical Applications

The compound has potential applications in agriculture as a pesticide or herbicide due to its structural features that may confer biological activity against pests or weeds. Its reactivity allows it to function as a versatile intermediate in organic synthesis, potentially leading to the development of novel agrochemicals.

Several studies have documented the pharmacological activities of pyrazole derivatives:

- A study demonstrated that a similar pyrazole derivative induced significant apoptosis in cancer cells through ROS production, suggesting potential therapeutic applications in oncology .

- Another investigation focused on the synthesis of pyrazole-linked thiourea derivatives for their anticancer potential, showcasing the versatility of pyrazole compounds in drug design .

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity.

Comparison with Similar Compounds

Substituent Variations at Position 5

Analysis :

Substituent Variations at Position 1

Analysis :

Carboxylic Acid Position and Derivatives

Analysis :

Biological Activity

5-Methoxy-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid (C12H12N2O2) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a methoxy group and an m-tolyl substituent, contributing to its unique reactivity profile. Its molecular weight is approximately 232.23 g/mol, and it exhibits characteristics typical of pyrazole derivatives, including nucleophilic substitutions and electrophilic reactions.

Anticancer Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer activity. A study evaluated various pyrazole derivatives against the MDA-MB-468 triple-negative breast cancer cell line, revealing that certain compounds induced apoptosis through reactive oxygen species (ROS) generation and caspase activation . The compound demonstrated promising cytotoxicity with an IC50 value of 14.97 μM after 24 hours of treatment, significantly outperforming standard chemotherapeutics like Paclitaxel.

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. Its structural similarity to known anti-inflammatory agents could contribute to its pharmacological effects, although specific mechanisms remain to be elucidated . The compound's methoxy group may enhance lipophilicity, improving bioavailability and membrane permeability.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, which may influence yield and purity. Common synthetic routes include:

- Nucleophilic substitution reactions involving pyrazole derivatives.

- Electrophilic aromatic substitutions to introduce the m-tolyl group.

Each method's choice depends on laboratory capabilities and desired outcomes regarding yield and purity.

Comparative Analysis with Related Compounds

The following table summarizes key features of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid | C6H8N2O3 | Smaller structure, different biological activity |

| 5-Methyl-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid | C12H12N2O2 | Similar structure but without methoxy group |

| 5-Ethoxy-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid | C12H14N2O2 | Ethoxy substitution instead of methoxy |

This comparison highlights the unique structural features of this compound that may enhance its biological activity compared to other derivatives.

Case Studies

Recent studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through ROS generation. One notable study focused on a closely related compound (3f) that demonstrated significant cytotoxicity against MDA-MB-468 cells, suggesting that similar mechanisms may be at play for this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for 5-Methoxy-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid?

- Methodology : The compound can be synthesized via cyclocondensation reactions using substituted hydrazides and carbonyl intermediates. For example, 5-amino pyrazole precursors (e.g., ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate) are condensed with acid anhydrides or chlorides under basic conditions (e.g., K₂CO₃) . Characterization typically involves:

- IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- ¹H-NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons from m-tolyl groups).

- Mass spectrometry for molecular ion confirmation and elemental analysis to assess purity (>97%) .

Q. How is the pharmacological activity of this compound evaluated in preclinical studies?

- Methodology : Standard assays include:

- Analgesic activity : Tail-flick or acetic acid-induced writhing tests in rodent models, with dose-dependent inhibition compared to NSAIDs.

- Anti-inflammatory activity : Carrageenan-induced paw edema assay, measuring reduction in swelling over 4–6 hours.

- Ulcerogenicity : Gastric lesion assessment after repeated dosing to evaluate gastrointestinal safety .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

- Methodology :

- Catalyst screening : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to introduce aryl groups, optimizing solvent systems (e.g., degassed DMF:H₂O) and reaction temperatures (70–90°C) .

- Protecting group strategies : Temporarily block the carboxylic acid moiety (e.g., ethyl ester formation) to prevent side reactions during functionalization .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hours to 30 minutes) while maintaining >80% yield .

Q. How do structural modifications (e.g., substituent variations) impact biological activity and target selectivity?

- Methodology :

- SAR studies : Replace the m-tolyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents. For example, 3-trifluoromethyl analogs show enhanced binding to carbonic anhydrase isoforms (CAH1/CAH2) .

- Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with kinase ATP-binding pockets, focusing on hydrogen bonding with pyrazole N-atoms and hydrophobic contacts with aryl groups .

Q. How should contradictory data in pharmacological assays be analyzed?

- Methodology :

- Assay validation : Replicate results across multiple models (e.g., COX-1/COX-2 inhibition vs. in vivo anti-inflammatory activity) to distinguish target-specific effects from off-target interactions .

- Metabolic stability testing : Assess hepatic microsomal degradation to determine if rapid metabolism reduces efficacy in vivo despite in vitro potency .

- Crystallography : Resolve co-crystal structures with targets (e.g., prostaglandin G/H synthase) to confirm binding modes and explain discrepancies between enzymatic and cellular assays .

Methodological Considerations

Q. What analytical techniques are critical for resolving isomeric impurities in pyrazole derivatives?

- Methodology :

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane:IPA mobile phases.

- 2D-NMR (NOESY/ROESY) : Identify spatial proximity of substituents (e.g., m-tolyl vs. o-tolyl regioisomers) .

Q. How can computational tools guide the design of pyrazole-based inhibitors?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.